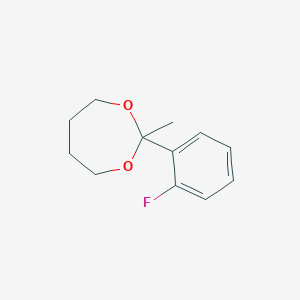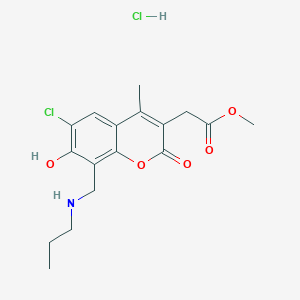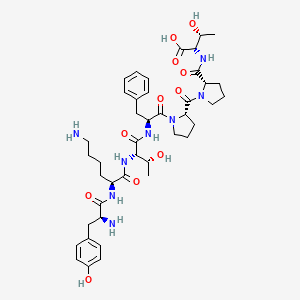
Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate is an organic compound with the molecular formula C15H24O4. It is a derivative of cyclohexene and contains two ester functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate typically involves the esterification of 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate involves its interaction with specific molecular targets and pathways The ester functional groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 3,5,5-trimethylcyclohexane-1,1-dicarboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
Diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate: Contains similar ester functional groups but differs in the position of the double bond.
Uniqueness
This compound is unique due to the presence of both ester groups and a double bond in the cyclohexene ring
Eigenschaften
CAS-Nummer |
919356-38-0 |
|---|---|
Molekularformel |
C15H24O4 |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
diethyl 3,5,5-trimethylcyclohex-2-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C15H24O4/c1-6-18-12(16)15(13(17)19-7-2)9-11(3)8-14(4,5)10-15/h9H,6-8,10H2,1-5H3 |
InChI-Schlüssel |
DGVBGUFVEMTCIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC(CC(=C1)C)(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12622815.png)
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester](/img/structure/B12622819.png)

![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622832.png)


![1-(1-Phenylethyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B12622848.png)

![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-chloro-6-iodoquinazoline](/img/structure/B12622853.png)
![2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro-](/img/structure/B12622861.png)



